Ethyl 2-(4-oxo-8-(trifluoromethyl)quinolin-1(4H)-yl)acetate
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Overview
Description
Ethyl 2-(4-oxo-8-(trifluoromethyl)quinolin-1(4H)-yl)acetate is a synthetic organic compound belonging to the quinoline family This compound is characterized by the presence of a trifluoromethyl group at the 8th position of the quinoline ring and an ethyl ester group at the 2nd position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(4-oxo-8-(trifluoromethyl)quinolin-1(4H)-yl)acetate typically involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.
Formation of the Ethyl Ester: The ethyl ester group can be introduced through esterification of the corresponding carboxylic acid using ethanol and a catalytic amount of sulfuric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(4-oxo-8-(trifluoromethyl)quinolin-1(4H)-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction of the carbonyl group can yield the corresponding alcohol.
Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used as reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Corresponding alcohols.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
Ethyl 2-(4-oxo-8-(trifluoromethyl)quinolin-1(4H)-yl)acetate has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.
Materials Science: It is used in the synthesis of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: The compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action.
Mechanism of Action
The mechanism of action of Ethyl 2-(4-oxo-8-(trifluoromethyl)quinolin-1(4H)-yl)acetate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, the compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-(4-oxoquinolin-1(4H)-yl)acetate: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.
Methyl 2-(4-oxo-8-(trifluoromethyl)quinolin-1(4H)-yl)acetate: Similar structure but with a methyl ester group instead of an ethyl ester group.
Uniqueness
This compound is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This makes the compound more lipophilic and can enhance its biological activity compared to similar compounds without the trifluoromethyl group.
Properties
Molecular Formula |
C14H12F3NO3 |
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Molecular Weight |
299.24 g/mol |
IUPAC Name |
ethyl 2-[4-oxo-8-(trifluoromethyl)quinolin-1-yl]acetate |
InChI |
InChI=1S/C14H12F3NO3/c1-2-21-12(20)8-18-7-6-11(19)9-4-3-5-10(13(9)18)14(15,16)17/h3-7H,2,8H2,1H3 |
InChI Key |
PIKZIFCWZQNNCJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CN1C=CC(=O)C2=C1C(=CC=C2)C(F)(F)F |
Origin of Product |
United States |
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